3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide
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Overview
Description
3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide is a synthetic organic compound that features a sulfonyl group, a thiazole ring, and both chlorophenyl and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Coupling Reactions: The final step involves coupling the thiazole derivative with the chlorophenyl and fluorophenyl groups under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring and sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonyl and thiazole groups on biological systems.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylsulfonyl derivatives: These compounds share the sulfonyl group and chlorophenyl substituent.
4-fluorophenylthiazole derivatives: These compounds share the thiazole ring and fluorophenyl substituent.
Uniqueness
3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the sulfonyl and thiazole moieties, makes it a versatile compound for various applications.
Biological Activity
The compound 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article provides a comprehensive review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H14ClFN3O3S, with a molecular weight of 397.83 g/mol . The presence of the thiazole ring and sulfonyl group is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄ClFN₃O₃S |
Molecular Weight | 397.83 g/mol |
CAS Number | 338791-91-6 |
Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole moiety is known to enhance cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which play a significant role in regulating cell death pathways. The compound's ability to inhibit tumor growth has been attributed to its interaction with specific protein targets within cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl and thiazole rings significantly affect the compound's potency. For instance:
- Substituents on the Phenyl Ring : The presence of electronegative groups like chlorine enhances anticancer activity.
- Thiazole Ring Modifications : Changes in substituents on the thiazole ring can lead to variations in cytotoxicity, suggesting that optimal electronic properties are crucial for activity.
Study 1: Cytotoxicity Assessment
In a study examining various thiazole derivatives, it was found that compounds with similar structural features exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL , indicating significant cytotoxic effects against MCF-7 and HepG2 cell lines .
Study 2: In Vivo Efficacy
An in vivo study demonstrated that the compound effectively reduced tumor size in xenograft models, supporting its potential for therapeutic use. The study highlighted its selective targeting ability towards cancer cells without significant toxicity to normal cells .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
Compound Name | IC50 (µg/mL) | Target Cell Line |
---|---|---|
This compound | 2.32 | MCF-7 |
Compound A | 5.36 | HepG2 |
Compound B | 10.10 | MCF-7 |
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3S2/c19-13-3-7-15(8-4-13)27(24,25)10-9-17(23)22-18-21-16(11-26-18)12-1-5-14(20)6-2-12/h1-8,11H,9-10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAXCUXGJGXELR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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